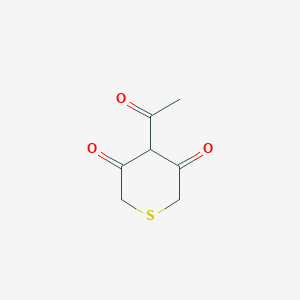![molecular formula C22H30O8 B14294848 4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol CAS No. 113816-20-9](/img/structure/B14294848.png)
4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and phenolic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol typically involves the reaction of 3,6,9,12-tetraoxatetradecane-1,14-diol with phenolic compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ether linkages and phenolic groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of ether derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can act as antioxidants by scavenging free radicals, while the ether linkages provide structural stability. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diol: A related compound with similar ether linkages but lacking phenolic groups.
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Contains amino groups instead of phenolic groups, leading to different reactivity and applications.
Uniqueness
4,4’-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]diphenol is unique due to its combination of ether linkages and phenolic groups, which confer both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
113816-20-9 |
|---|---|
Molekularformel |
C22H30O8 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-(4-hydroxyphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenol |
InChI |
InChI=1S/C22H30O8/c23-19-1-5-21(6-2-19)29-17-15-27-13-11-25-9-10-26-12-14-28-16-18-30-22-7-3-20(24)4-8-22/h1-8,23-24H,9-18H2 |
InChI-Schlüssel |
QSWGEUWNGBDLPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)OCCOCCOCCOCCOCCOC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-Bromo-4-[(octan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14294775.png)
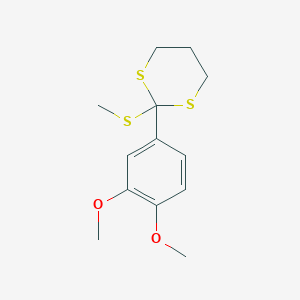

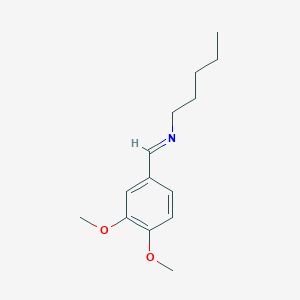
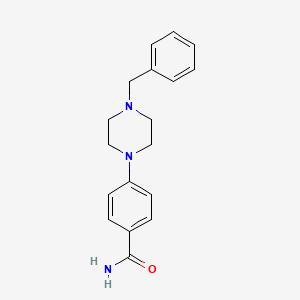
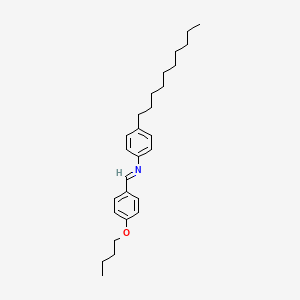

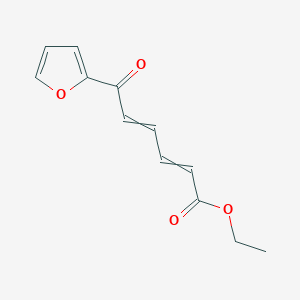
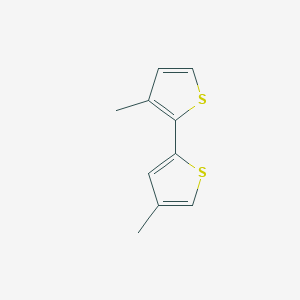
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
![2-Amino-3-[(E)-(prop-2-en-1-ylidene)amino]but-2-enedinitrile](/img/structure/B14294821.png)

